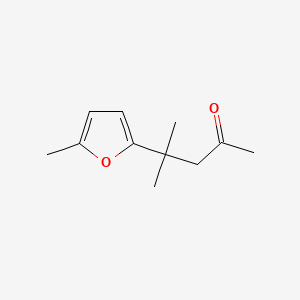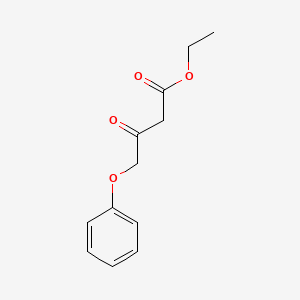
1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2-Propanediamine can be achieved via the catalytic amination of isopropanolamine and ammonia over Raney Ni with potassium carbonate as the additive . This process improves the selectivity of 1,2-Propanediamine, while suppressing the side generation of 2,5-dimethylpiperazine . The yield of 1,2-Propanediamine can reach 80% under optimized reaction conditions .Molecular Structure Analysis
The molecular structure of 1,2-Propanediamine consists of a three-carbon chain with amine groups (-NH2) attached to the first and second carbons . The structure of the tetrahydrofurfuryl-2-methyl group is not specified in the search results.Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of 1,2-Propanediamine is the amination of isopropanolamine and ammonia . This reaction is catalyzed by Raney Ni and promoted by potassium carbonate .Physical And Chemical Properties Analysis
1,2-Propanediamine has a molecular weight of 74.1249 . It has a heat of formation (ΔfH°) of -97.8 ± 0.4 kJ/mol in the liquid state and -53.60 ± 0.46 kJ/mol in the gas state . The heat of combustion (ΔcH°) is -2511.9 ± 0.3 kJ/mol . The entropy (S°) in the liquid state is 247.27 J/mol*K .Propiedades
IUPAC Name |
2-methyl-1-N-(oxolan-2-ylmethyl)propane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,10)7-11-6-8-4-3-5-12-8/h8,11H,3-7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGXIKTUAIFBTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1CCCO1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70995196 |
Source


|
| Record name | 2-Methyl-N~1~-[(oxolan-2-yl)methyl]propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- | |
CAS RN |
73972-41-5 |
Source


|
| Record name | 1,2-Propanediamine, 2-methyl-N-(tetrahydrofurfuryl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073972415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-N~1~-[(oxolan-2-yl)methyl]propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














